molecular formula C22H24N4O4S B2695655 N-(4-(2-((4-(dimethylamino)phenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide CAS No. 921519-49-5

N-(4-(2-((4-(dimethylamino)phenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide

Cat. No.: B2695655
CAS No.: 921519-49-5
M. Wt: 440.52
InChI Key: YNFMBSHOCGEZTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(2-((4-(dimethylamino)phenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide is a recognized and potent histone deacetylase 6 (HDAC6) inhibitor, distinguished by its high selectivity for the HDAC6 isoform over other class I HDACs (source) . Its primary research value lies in the investigation of oncogenic processes, particularly as a chemical probe for studying HDAC6's role in cancer cell proliferation and survival. The compound's mechanism of action involves the chelation of the catalytic zinc ion within the HDAC6 active site, leading to the accumulation of acetylated tubulin and other cytoplasmic substrates (source) . This selective inhibition disrupts key cellular processes in malignant cells, including protein trafficking, cell motility, and the degradation of aggregated proteins, making it a valuable tool for exploring targeted cancer therapeutics and the biological functions of HDAC6 in disease models. Research utilizing this inhibitor has demonstrated its efficacy in inducing apoptosis and suppressing growth in various cancer cell lines, highlighting its utility in preclinical studies aimed at validating HDAC6 as a promising therapeutic target (source) .

Properties

IUPAC Name

N-[4-[2-[4-(dimethylamino)anilino]-2-oxoethyl]-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O4S/c1-26(2)17-7-5-15(6-8-17)23-20(27)11-16-13-31-22(24-16)25-21(28)14-9-18(29-3)12-19(10-14)30-4/h5-10,12-13H,11H2,1-4H3,(H,23,27)(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNFMBSHOCGEZTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Anticancer Activity

Research has shown that compounds similar to N-(4-(2-((4-(dimethylamino)phenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide exhibit significant anticancer properties. Studies indicate that derivatives can inhibit various cancer cell lines by targeting specific pathways involved in tumor growth and survival.

Case Study:
A study investigated the effects of thiazole derivatives on cancer cell proliferation. The compound demonstrated cytotoxicity against breast cancer cells, with IC50 values indicating effectiveness at low concentrations.

CompoundCell LineIC50 (µM)
Thiazole Derivative AMCF-7 (Breast Cancer)5.0
Thiazole Derivative BHeLa (Cervical Cancer)3.5

Inhibition of Enzymatic Activity

The compound has been identified as a potential inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and repair. Inhibition of DHFR can lead to reduced proliferation of cancer cells.

Research Findings:
In vitro assays demonstrated that the compound effectively inhibited DHFR activity with a Ki value in the nanomolar range, suggesting strong binding affinity.

Neurological Disorders

This compound has shown promise in treating neurological disorders such as Alzheimer's disease. Its mechanism involves modulation of neurotransmitter systems and reduction of neuroinflammation.

Data Table: Neuroprotective Effects

Treatment GroupBehavioral TestResult
ControlMorris Water MazeBaseline Memory
Compound AdministeredMorris Water MazeImproved Memory

Antibacterial and Antifungal Activity

The compound has been evaluated for its antibacterial and antifungal properties against various pathogens. Results indicate that it possesses broad-spectrum activity.

Case Study:
A series of tests against Gram-positive and Gram-negative bacteria showed significant inhibition zones, highlighting its potential as an antimicrobial agent.

PathogenZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Candida albicans18

Mechanism of Action

The compound exerts its effects through various molecular pathways:

  • Molecular Targets: It may bind to specific enzymes, receptors, or proteins, modulating their activity.

  • Pathways Involved: This interaction can trigger signal transduction pathways, leading to changes in cellular processes such as apoptosis, proliferation, or metabolic pathways.

Comparison with Similar Compounds

Thiazole-Linked Urea Derivatives ()

Compounds 1f , 1g , 2a , and 2b from Molecules (2013) share a thiazole core but replace the benzamide group with urea linkages and incorporate hydrazinyl or benzyloxy substituents.

Compound Key Substituents Yield (%) Melting Point (°C) ESI-MS (m/z)
Target Compound 3,5-Dimethoxybenzamide, dimethylaminophenyl N/A N/A N/A
1f Trifluoromethylphenyl, hydroxy-methoxy 70.7 198–200 667.9
1g Trifluoromethylphenyl, hydroxy 78.4 205–207 638.1
2a Fluorophenyl, benzyloxy-hydroxy 74.9 190–192 694.5
2b Chlorophenyl, benzyloxy-hydroxy 78.3 188–190 709.9

Key Differences :

  • Urea vs. Benzamide : Urea derivatives (e.g., 1f–2b) may exhibit stronger hydrogen-bonding interactions but lower metabolic stability compared to the benzamide group in the target compound.

1,2,4-Triazole Derivatives ()

Compounds 7–9 and 10–15 from International Journal of Molecular Sciences (2014) feature 1,2,4-triazole cores with sulfonyl and halogen substituents.

Feature Target Compound Triazole Analogues (7–15)
Core Structure Thiazole 1,2,4-Triazole
Key Functional Groups Dimethoxybenzamide Sulfonyl, halogen (Cl, Br, F)
Tautomerism Not observed Thione-thiol tautomerism confirmed
IR Spectral Signature N-H stretch (amide) νC=S at 1247–1255 cm⁻¹

Implications :

  • The triazole ring’s tautomerism may enhance binding versatility but complicate synthesis.
  • Sulfonyl groups improve solubility but may reduce membrane permeability compared to the target’s methoxy groups .

Phenoxyaromatic Acid Analogues ()

Compounds 19p–19s include methylpropanoic acid backbones with biphenyl, cyano, or diethylamino substituents.

Compound Substituent Yield (%) Key Feature
19p Biphenyl 51.4 Enhanced aromaticity
19q 4-Cyanophenyl 64.9 Electron-withdrawing cyano group
19r Diethylaminophenyl 42.6 Increased basicity
19s 4-Methoxyphenyl 47.1 Similar to target’s methoxy groups

Comparison :

  • Acid vs. Amide : The carboxylic acid in 19p–19s may improve water solubility but reduce oral bioavailability compared to the target’s amide.

Coumarin-Thiazole Hybrid ()

Compound 3d incorporates a coumarin-chromene system with trifluoromethyl groups.

Property Target Compound 3d
Molecular Weight ~500–600 (estimated) 788.3
Substituents Methoxy, dimethylamino Trifluoromethyl, chromene
Melting Point N/A 225–226 °C

Key Contrasts :

  • Trifluoromethyl groups enhance metabolic stability but may introduce synthetic challenges .

Benzo[d]thiazole-Triazole Hybrids ()

Compounds 15–17 feature triazole-linked benzo[d]thiazole cores.

Compound Substituent Molecular Weight
15 Thiadiazolidinone 507.1
16 Oxoindolinylidene 600.7
17 Benzamide-linked triazole 494.1

Structural Insights :

  • Triazole rings enable click chemistry for modular synthesis, unlike the target’s thiazole-acetamide linkage.

Biological Activity

N-(4-(2-((4-(dimethylamino)phenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in the fields of oncology and neuroprotection. This article reviews the available literature on the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The compound's structure can be represented as follows:

C18H22N4O2S\text{C}_{18}\text{H}_{22}\text{N}_4\text{O}_2\text{S}

This structure includes a thiazole ring, a dimethylamino group, and methoxy substituents, which are critical for its biological activity.

Research indicates that the compound may exert its effects through multiple mechanisms:

  • Antioxidant Activity : The presence of the dimethylamino group has been linked to enhanced radical scavenging capabilities. Studies have shown that compounds with this group exhibit significant antioxidant properties, which may protect cells from oxidative stress-induced damage .
  • Cytotoxicity Against Cancer Cells : The compound has demonstrated cytotoxic effects in various cancer cell lines. For instance, it has been tested against melanoma cell lines with promising results, indicating potential as an anticancer agent .
  • HDAC Inhibition : Some derivatives of similar structures have been noted for their ability to inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression and inflammation .

Biological Assays and Findings

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Study Cell Line Assay Type IC50 Value (µM) Notes
Study 1MALME-3MMTT Assay0.033Significant cytotoxicity observed
Study 2H9c2CytotoxicityNot determinedNo cytotoxic effect at tested concentrations
Study 3RAW 264.7AntioxidantHigh activity notedEffective in reducing oxidative stress

Case Studies

  • Anticancer Activity : In vitro studies have shown that this compound exhibits significant cytotoxicity against melanoma cells, with an IC50 value indicating effective growth inhibition at low concentrations. This suggests a strong potential for development as an anticancer therapeutic.
  • Neuroprotective Effects : The compound's antioxidant properties suggest potential neuroprotective effects. In studies involving H9c2 cardiomyoblast cells, it was found to maintain cell viability under oxidative stress conditions, indicating that it might protect neuronal cells from damage associated with neurodegenerative diseases .

Q & A

Q. Basic

  • Optimized workup : Sequential washing with NaHCO₃ (to remove acidic byproducts) and brine (to eliminate polar impurities) improves crude product quality .
  • Chromatographic gradients : Adjusting eluent polarity (e.g., hexane/ethyl acetate) separates closely related derivatives .
  • Recrystallization : Methanol or ethanol recrystallization removes residual solvents and amorphous impurities .

How can computational methods aid in designing the synthesis pathway and predicting reactivity?

Q. Advanced

  • Reaction path search : Quantum chemical calculations (e.g., DFT) model transition states to predict feasible pathways .
  • Condition optimization : Machine learning algorithms analyze experimental datasets to recommend solvent/catalyst combinations, reducing trial-and-error .
  • Electronic effects : Computational studies on substituents (e.g., electron-withdrawing groups on thiazole) guide regioselective modifications .

What strategies resolve contradictions in biological activity data across different assays?

Q. Advanced

  • Dose-response validation : Replicate assays with standardized concentrations (e.g., 1–100 µM) to confirm dose-dependent trends .
  • Statistical design of experiments (DoE) : Factorial designs identify confounding variables (e.g., pH, temperature) influencing bioactivity .
  • Target specificity profiling : Use orthogonal assays (e.g., SPR for binding affinity, enzymatic inhibition) to distinguish true activity from assay artifacts .

How can structure-activity relationship (SAR) studies be systematically conducted for this compound?

Q. Advanced

  • Scaffold diversification : Synthesize analogs with modifications to the dimethylaminophenyl (e.g., halogenation) or thiazole (e.g., alkylation) groups .
  • Bioisosteric replacement : Substitute the benzamide with pyrimidine or oxadiazole to assess pharmacophore requirements .
  • 3D-QSAR modeling : Align molecular descriptors (e.g., logP, polar surface area) with activity data to identify critical substituents .

What are key considerations in designing bioactivity assays to evaluate anticancer or antimicrobial potential?

Q. Advanced

  • Cell line selection : Use panels (e.g., NCI-60 for cancer) to assess tissue-specific efficacy and cytotoxicity thresholds .
  • Mode-of-action studies : Employ fluorescence polarization or microscale thermophoresis to quantify target binding (e.g., enzyme inhibition) .
  • Resistance profiling : Test against drug-resistant strains (e.g., MRSA) to evaluate therapeutic relevance .

How can crystallography elucidate intermolecular interactions influencing biological activity?

Q. Advanced

  • Single-crystal X-ray diffraction : Resolve hydrogen-bonding networks (e.g., N–H⋯N/O interactions) stabilizing target-binding conformations .
  • Electrostatic potential maps : Identify regions of high electron density (e.g., thiazole sulfur) for predicting π-π or van der Waals interactions .
  • Polymorph screening : Assess crystal packing effects on solubility and bioavailability .

How can statistical experimental design optimize reaction yields and reproducibility?

Q. Advanced

  • Factorial designs : Screen variables (e.g., solvent ratio, catalyst loading) to identify critical parameters .
  • Response surface methodology (RSM) : Model non-linear relationships (e.g., temperature vs. yield) to define optimal conditions .
  • Robustness testing : Introduce deliberate perturbations (e.g., ±5% reagent excess) to validate protocol stability .

What challenges arise in scaling up synthesis while maintaining product integrity?

Q. Advanced

  • Heat dissipation : Use flow reactors for exothermic steps (e.g., cyclization) to prevent thermal degradation .
  • Solvent compatibility : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to facilitate large-scale purification .
  • Process analytical technology (PAT) : Implement in-line FTIR or HPLC monitoring for real-time quality control .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.